molecular formula C9H9BrN4 B13340691 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine

4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13340691
M. Wt: 253.10 g/mol
InChI Key: QKCXXJYQWFKQPU-UHFFFAOYSA-N
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Description

4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H8BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which is then treated with hydrazine hydrate to yield the desired pyrazole derivative . The reaction conditions generally involve refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Dehalogenated pyrazole derivatives.

    Coupling: Biaryl or vinyl-aryl pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets involved can vary based on the structure of the derivatives and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the pyridine ring, which confer specific reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Biological Activity

4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (CAS Number: 1567008-12-1) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H9BrN4\text{C}_9\text{H}_9\text{BrN}_4

This compound features a bromine atom at the 4-position of the pyrazole ring, which is known to influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results suggest that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency:

Cell Line IC50 (µM)
HeLa (cervical cancer)~10
MCF7 (breast cancer)~15
A549 (lung cancer)~12

The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its cytotoxic effects, making it a candidate for further development in cancer therapy .

The proposed mechanisms behind the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with DNA : The ability to intercalate into DNA may disrupt replication and transcription processes in rapidly dividing cells.

Case Studies

A notable case study evaluated the efficacy of this compound in animal models:

Study Title : "Evaluation of Antitumor Activity of Novel Pyrazole Derivatives"

Findings :

  • Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
  • Histological analysis revealed decreased mitotic figures in treated tumors, indicating reduced proliferation.

These findings support the compound's potential as an anticancer agent .

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

4-bromo-1-(pyridin-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H9BrN4/c10-8-6-14(13-9(8)11)5-7-3-1-2-4-12-7/h1-4,6H,5H2,(H2,11,13)

InChI Key

QKCXXJYQWFKQPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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